2-ethoxy-N-1H-tetrazol-5-ylbenzamide
Description
2-Ethoxy-N-(1H-tetrazol-5-yl)benzamide is a tetrazole-containing benzamide derivative characterized by an ethoxy (–OCH₂CH₃) substituent at the ortho position of the benzamide ring and a tetrazole moiety linked via an amide bond.
Tetrazoles are heterocyclic compounds valued in medicinal chemistry for their metabolic stability, hydrogen-bonding capacity, and bioisosteric replacement of carboxylic acids . Synthesis likely follows methods analogous to , involving refluxing ethoxy-substituted benzaldehyde with tetrazole precursors in ethanol, followed by recrystallization . Applications may span antimicrobial, anti-inflammatory, or antiallergic domains, though further pharmacological profiling is required.
Properties
IUPAC Name |
2-ethoxy-N-(2H-tetrazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-8-6-4-3-5-7(8)9(16)11-10-12-14-15-13-10/h3-6H,2H2,1H3,(H2,11,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZGRVVCXRKFNFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity but may reduce antiallergic efficacy compared to electron-donating groups like –OH . The ethoxy group’s electron-donating nature suggests lower antiallergic potency than 2-hydroxy analogs but improved metabolic stability due to reduced hydrogen bonding . Ortho-substituted derivatives (e.g., 2-hydroxy) exhibit stronger histamine release inhibition than para-substituted analogs, emphasizing positional sensitivity .
Solubility and Lipophilicity :
- The ethoxy group increases LogP (2.1 vs. 1.3 for –OH), favoring membrane permeability but reducing aqueous solubility. This trade-off may limit bioavailability in hydrophilic environments .
Synthesis Efficiency: Yields for ethoxy derivatives (~60–70%) are lower than hydroxy analogs (~75–85%), likely due to steric hindrance during benzaldehyde condensation .
Critical Notes and Limitations
Contradictory Evidence : While electron-withdrawing groups are favored for antiallergic activity in some studies , ethoxy’s electron-donating properties may align better with other therapeutic targets (e.g., CNS disorders).
Synthesis Optimization: Transitioning to advanced catalysts (e.g., nano-TiCl₄·SiO₂) or microwave-assisted methods could address yield limitations .
Q & A
Q. What are the standard synthetic routes for preparing 2-ethoxy-N-1H-tetrazol-5-ylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling a benzamide precursor with a tetrazole derivative. Key steps include:
- Tetrazole Formation : Reacting nitriles with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in DMF, as demonstrated in tetrazole synthesis protocols .
- Amide Bond Formation : Using coupling agents (e.g., EDC/HOBt) to attach the ethoxybenzamide moiety to the tetrazole ring.
- Solvent and Catalyst Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reactivity, while catalysts like nano-TiCl₄·SiO₂ improve regioselectivity and yield .
- Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, 80°C | 75 | 98% | |
| Amide Coupling | EDC, HOBt, DCM, RT | 82 | 95% |
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethoxy group (δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂) and tetrazole ring protons (δ ~8.5-9.5 ppm) .
- FT-IR : Peaks at ~1650 cm⁻¹ (amide C=O) and 1450 cm⁻¹ (tetrazole ring) validate functional groups .
- X-ray Crystallography : Resolves bond lengths and angles, critical for confirming regiochemistry (e.g., tetrazole N-substitution pattern) .
- HPLC-MS : Ensures >95% purity and verifies molecular weight (e.g., [M+H]⁺ = 290.3) .
Q. What are the common chemical reactions involving the tetrazole ring in this compound, and how do they modify its properties?
- Methodological Answer :
- Electrophilic Substitution : The tetrazole ring undergoes nitration or halogenation at the N1 position, altering electronic properties for SAR studies .
- Coordination Chemistry : Tetrazoles act as ligands for metal ions (e.g., Zn²⁺), enabling applications in catalysis or metallodrug design .
- Reductive Ring-Opening : Hydrogenation with Pd/C converts tetrazole to an amine, modifying solubility and bioavailability .
Advanced Research Questions
Q. How can computational methods like DFT predict the reactivity and stability of this compound in different solvents?
- Methodological Answer :
- Solvent Effects : DFT calculations (e.g., Gaussian 09) model solvation energies to predict solubility trends (e.g., higher stability in DMF vs. THF) .
- Reactivity : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. For example, the tetrazole C5 position is electrophilic in polar solvents .
- Example Data :
| Solvent | ΔG solvation (kcal/mol) | HOMO-LUMO Gap (eV) |
|---|---|---|
| DMF | -12.3 | 5.1 |
| Water | -8.7 | 4.9 |
Q. What strategies optimize the regioselectivity of tetrazole ring formation during synthesis to avoid by-products?
- Methodological Answer :
- Catalyst Selection : Nano-TiCl₄·SiO₂ increases 1H-tetrazole isomer yield (>90%) over 2H-isomers by stabilizing transition states .
- Temperature Control : Reactions at 80-100°C minimize side products like triazoles or cyanamide derivatives .
- Additive Screening : NH₄Cl suppresses azide dimerization, improving regioselectivity by 15-20% .
Q. How can researchers resolve contradictions in reported biological activity data for tetrazole-benzamide derivatives?
- Methodological Answer :
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4 vs. 6.5 impacts tetrazole protonation and antimicrobial activity) .
- Structural Analog Analysis : Substituent effects (e.g., ethoxy vs. methoxy groups) alter logP and membrane permeability, explaining variability in cytotoxicity .
- Meta-Analysis Table :
| Study | Substituent | IC₅₀ (µM) | Assay Condition | Reference |
|---|---|---|---|---|
| A | 2-Ethoxy | 12.3 | pH 7.4, HeLa | |
| B | 2-Methoxy | 8.7 | pH 6.5, MCF-7 |
Key Research Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
